3-Oxa-7-azatricyclo[3.3.3.01,5]undecane
Description
Properties
CAS No. |
26502-09-0 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 |
IUPAC Name |
3-oxa-7-azatricyclo[3.3.3.01,5]undecane |
InChI |
InChI=1S/C9H15NO/c1-2-8-4-10-5-9(8,3-1)7-11-6-8/h10H,1-7H2 |
InChI Key |
LIJPDZQQCFRPFL-UHFFFAOYSA-N |
SMILES |
C1CC23CNCC2(C1)COC3 |
Canonical SMILES |
C1CC23CNCC2(C1)COC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Silatranes, Germatranes, and Stannatranes
These compounds share the tricyclo[3.3.3.01,5]undecane core but differ in the central heteroatom (Si, Ge, Sn) and substituents:
Key Observations :
- The central atom (Si, Ge, Sn) influences bond lengths, electronic properties, and toxicity.
- Transannular interactions (N→M, M = Si/Ge/Sn) are critical for stability and reactivity.
Spiro and Polycyclic Derivatives
Compounds with spiro or extended polycyclic frameworks exhibit structural diversity:
Key Observations :
Diaza and Mixed Heteroatom Derivatives
Substitution with additional nitrogen or mixed heteroatoms alters properties:
Key Observations :
- Diaza derivatives (e.g., 7,10-diaza) improve solubility and bioactivity.
- Mixed heteroatoms (e.g., Si-O-N frameworks) influence symmetry and material properties .
Structural and Functional Comparisons
Spectral and Physical Properties
Data from analogs highlight trends in key properties:
Preparation Methods
Condensation of Active Methylene Compounds
A widely reported method involves the condensation of active methylene compounds with arylglyoxals and cyclic enaminones. This one-pot reaction proceeds under mild acidic conditions to form the tricyclic core.
Procedure :
- Reactants : Cyclic enaminone (1.0 eq.), arylglyoxal (1.2 eq.), and active methylene compound (1.5 eq.).
- Conditions : Acetic acid (5% v/v) in ethanol, reflux for 12–18 hours.
- Yield : 60–75% after recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via imine formation between the enaminone and arylglyoxal, followed by cyclization facilitated by the active methylene component. The oxygen bridge forms intramolecularly during the final cyclization step.
Beckmann Rearrangement of Adamantane-Derived Oximes
Industrial-scale synthesis often utilizes the Beckmann rearrangement of 2-adamantanone oxime.
Procedure :
- Oxime Formation : 2-Adamantanone is treated with hydroxylamine hydrochloride in ethanol at 80°C for 6 hours.
- Rearrangement : The oxime undergoes Beckmann rearrangement using polyphosphoric acid (PPA) at 120–130°C for 3 hours.
- Reduction : The resulting lactam is reduced with LiAlH₄ in tetrahydrofuran (THF) to yield the target compound.
Key Data :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, EtOH | 80°C | 85–90 |
| Beckmann Rearrangement | PPA | 130°C | 70–75 |
| Reduction | LiAlH₄, THF | Reflux | 65–70 |
Advantages : High scalability and reproducibility, making it suitable for industrial production.
Gold-Catalyzed Tandem Cyclization
A modern approach employs gold(I)-catalyzed 1,3-acyloxy migration followed by Ferrier rearrangement. This method is highly stereoselective.
Procedure :
- Catalyst : AuCl(PPh₃)/AgSbF₆ (5 mol%).
- Substrate : Glycal-derived propargylic ester.
- Conditions : Dichloromethane, room temperature, 2 hours.
- Yield : 80–85% with >95% diastereomeric excess.
Mechanism :
The gold catalyst activates the alkyne, triggering acyloxy migration and subsequent-sigmatropic rearrangement to form the tricyclic framework.
Reductive Alkylation of Tricyclic Lactams
Functionalization of preformed lactams via reductive alkylation provides derivatives with tailored substituents.
Example :
- Substrate : 3-Oxa-7-azatricyclo[3.3.3.01,5]undecan-5-one.
- Reagents : R-X (alkyl halide), NaBH₃CN, MeOH.
- Conditions : 25°C, 12 hours.
- Yield : 50–60% for primary alkyl groups.
Applications : This method enables the introduction of pharmacophoric groups for drug discovery.
Comparative Analysis of Methods
| Method | Scale | Yield (%) | Stereoselectivity | Industrial Feasibility |
|---|---|---|---|---|
| Condensation | Lab-scale | 60–75 | Moderate | Limited |
| Beckmann Rearrangement | Industrial | 65–70 | None | High |
| Gold Catalysis | Lab-scale | 80–85 | High | Moderate |
| Reductive Alkylation | Lab-scale | 50–60 | Variable | Low |
Key Observations :
- The Beckmann rearrangement route dominates industrial production due to cost-effectiveness.
- Gold-catalyzed cyclization offers superior stereocontrol for research applications.
Purification and Characterization
Q & A
Q. How should researchers validate the compound’s role in complex reaction networks (e.g., catalytic cycles)?
- Methodological Answer : Use isotopic labeling (e.g., deuterium exchange) paired with MS/MS fragmentation to track atom transfer. Transient kinetic techniques (stopped-flow spectroscopy) capture short-lived intermediates. Network analysis software (COPASI) models pathway flux and identifies rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
